Cyclohexanecarboxamide

Description

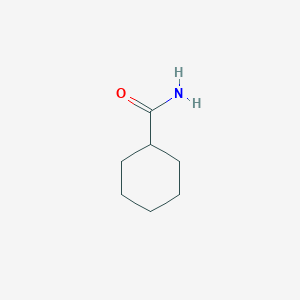

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZXMIKHJXIPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061528 | |

| Record name | Cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-56-1 | |

| Record name | Cyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANECARBOXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A54A97YCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxamide, a white crystalline solid, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is crucial for its application in drug design, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and development work.

General and Molar Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [1][2][3][4][5][6] |

| Molecular Weight | 127.18 g/mol | [2][3][5] |

| Appearance | White amorphous powder, White flakes | [1][7] |

Thermal and Density Properties

| Property | Value | Reference |

| Melting Point | 186-188 °C (lit.) | [3][8][9] |

| Boiling Point | 280.1 °C at 760 mmHg (rough estimate: 235.98°C) | [3][8] |

| Density | 1.018 g/cm³ (rough estimate: 1.0083 g/cm³) | [3][8] |

Physicochemical Properties

| Property | Value | Reference |

| Vapor Pressure | 0.00386 mmHg at 25°C | [3][8] |

| LogP | 1.75230 | [3] |

| pKa (Predicted) | 16.76 ± 0.20 | [1] |

| Solubility | Sparingly soluble in water.[1][10] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on established laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[10]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[11]

-

Observation: For an accurate measurement, the heating rate is slowed to 1-2°C per minute when the temperature is about 15°C below the approximate melting point.[11]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[12]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample (at least 5 mL), a condenser, and a collection flask.[13][14][15] A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The sample is heated to boiling.[16]

-

Distillation: As the liquid boils, the vapor rises, is cooled by the condenser, and condenses back into a liquid, which is collected.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[16]

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.[13]

Density Determination (Liquid Displacement Method)

Density is the mass of a substance per unit volume. For an irregularly shaped solid, its volume can be determined by the displacement of a liquid.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is determined using an analytical balance.[17][18]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, given its sparing solubility), and the initial volume is recorded.[17][18]

-

Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[17][18]

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[17][18]

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[17][18]

Solubility Determination (Qualitative & Semi-Quantitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are chosen.

-

Sample Preparation: A small, known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to a separate test tube.

-

Observation: The tubes are agitated at a constant temperature, and the dissolution of the solid is observed.

-

Classification: The solubility is classified as soluble (dissolves completely), partially soluble (some solid remains), or insoluble (no apparent dissolution).[19] For a more quantitative measure, small increments of the solute can be added to a known volume of solvent until saturation is reached (solid no longer dissolves).[20]

pKa Determination (Spectrophotometric Method)

The pKa is a measure of the acidity of a compound. Spectrophotometry can be used to determine the pKa of a compound that exhibits a change in its UV-Vis absorbance spectrum with pH.

Methodology:

-

Wavelength Selection: The UV-Vis spectra of this compound are recorded in highly acidic and highly basic solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated forms.

-

Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.[21]

-

Sample Preparation: A constant concentration of this compound is added to each buffer solution.

-

Absorbance Measurement: The absorbance of each solution is measured at the predetermined wavelengths.[22]

-

Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms is calculated from the absorbance data at each pH. A plot of the logarithm of this ratio versus pH yields a straight line. The pKa is the pH at which the logarithm of the ratio is zero (i.e., where the concentrations of the two forms are equal).[21]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a solid compound like this compound.

Caption: Logical workflow for determining the physical properties of a solid compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1122-56-1 | Chemsrc [chemsrc.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 1122-56-1 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chembk.com [chembk.com]

- 9. This compound 97 1122-56-1 [sigmaaldrich.com]

- 10. westlab.com [westlab.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemconnections.org [chemconnections.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. youtube.com [youtube.com]

- 18. wjec.co.uk [wjec.co.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 22. scribd.com [scribd.com]

Cyclohexanecarboxamide chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and key physicochemical properties of cyclohexanecarboxamide. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

Chemical Structure and Nomenclature

This compound is a primary carboxylic acid amide consisting of a cyclohexane (B81311) ring bonded to a carboxamide functional group.[1] This structure imparts a combination of lipophilic (cyclohexane ring) and polar (amide group) characteristics to the molecule.

IUPAC Name: this compound[2]

Synonyms: Hexahydrobenzamide, Cyclohexylcarboxamide[2]

Molecular Formula: C₇H₁₃NO[2][3]

CAS Registry Number: 1122-56-1[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a convenient reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Weight | 127.1842 g/mol | [3][4] |

| Melting Point | 186-188 °C | [5][6] |

| Appearance | White amorphous powder or white flakes | [5][7] |

| pKa | 16.76 ± 0.20 (Predicted) | [7] |

| Solubility in DMSO | 42 mg/mL (198.73 mM) | [8] |

Experimental Protocols

While a comprehensive repository of all experimental protocols is beyond the scope of this guide, a general overview of synthetic approaches is provided.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of cyclohexanecarboxylic acid with a suitable aminating agent. One documented approach involves the following conceptual steps:

-

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acyl chloride or an ester.

-

Amination: The activated carboxylic acid derivative is then reacted with ammonia (B1221849) or an ammonia equivalent to form the amide bond.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or chromatography to yield pure this compound.

For a detailed synthetic procedure, refer to publications such as The Journal of Organic Chemistry, 44, p. 4727, 1979.[5]

Molecular Visualization

The chemical structure of this compound is depicted in the following diagram generated using the DOT language.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0250651) [hmdb.ca]

- 2. This compound | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 1122-56-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. selleckchem.com [selleckchem.com]

A Technical Guide to Cyclohexanecarboxamide and Its Synonyms for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and biological activities of Cyclohexanecarboxamide, also known by its synonym Hexahydrobenzamide, and its derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction

This compound is a versatile chemical compound with a foundational structure comprising a cyclohexane (B81311) ring attached to a carboxamide group.[1] This white crystalline solid, also widely known as Hexahydrobenzamide, serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its derivatives have shown promise in diverse therapeutic areas, exhibiting activities ranging from cooling agents that modulate sensory pathways to potential anticancer agents. This technical guide provides a comprehensive overview of this compound, its synonyms, chemical and physical properties, synthesis methodologies, and its role in modulating biological signaling pathways.

Synonyms and Chemical Identifiers

This compound is known by several synonyms in scientific literature and chemical databases. A clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous identification of the compound.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1122-56-1 | C7H13NO | 127.18 |

| Hexahydrobenzamide | 1122-56-1 | C7H13NO | 127.18 |

| Cyclohexamethylene carbamide | 1122-56-1 | C7H13NO | 127.18 |

| Cyclohexaneformamide | 1122-56-1 | C7H13NO | 127.18 |

| Cyclohexylcarboxamide | 1122-56-1 | C7H13NO | 127.18 |

| Cyclohexylcarboxyamide | 1122-56-1 | C7H13NO | 127.18 |

| Hexahydrobenzoic acid amide | 1122-56-1 | C7H13NO | 127.18 |

| Cyclohexanecarboxylic acid amide | 1122-56-1 | C7H13NO | 127.18 |

Physicochemical Properties

This compound is a white amorphous powder or flakes.[1] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Appearance | White amorphous powder or flakes |

| Melting Point | 186-188 °C |

| Boiling Point | 235.98 °C (rough estimate) |

| Density | 1.0083 g/cm³ (rough estimate) |

| Flash Point | 123.2 °C |

| Vapor Pressure | 0.00386 mmHg at 25°C |

| pKa | 16.76 ± 0.20 (Predicted) |

| Solubility | Sparingly soluble in water |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. Below are detailed experimental protocols for common synthetic methods.

General Synthesis of this compound from Cyclohexanecarbonyl Chloride

A straightforward method for the preparation of this compound involves the reaction of cyclohexanecarbonyl chloride with ammonia (B1221849).

Experimental Protocol:

-

In a fume hood, dissolve cyclohexanecarbonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath (0 °C).

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) (a slight excess) dropwise with vigorous stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Filter the solid product and wash it with cold water to remove any ammonium chloride byproduct.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives can be achieved by reacting cyclohexanecarbonyl chloride with a primary or secondary amine.

Experimental Protocol: Synthesis of N-(phenylcarbamothioyl)this compound

This protocol describes the synthesis of a thiourea-containing derivative.

-

Add a solution of cyclohexanecarbonyl chloride (0.005 mole) in acetone (B3395972) (50 mL) dropwise to a suspension of potassium thiocyanate (B1210189) (0.005 mole) in acetone (50 mL).

-

Heat the reaction mixture under reflux for 30 minutes and then cool to room temperature.

-

To the resulting cyclohexanecarbonyl isothiocyanate solution, add a solution of aniline (B41778) (0.005 mole) in acetone (50 mL) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 300 mL of 0.1 N hydrochloric acid.

-

Filter the resulting solid product, wash with water, and purify by recrystallization from an ethanol-dichloromethane mixture (1:2).

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to interact with biological systems, most notably as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

TRPM8 Agonism and Cooling Sensation

Certain derivatives of this compound are known to be potent agonists of the TRPM8 receptor, an ion channel responsible for the sensation of cold.[3] For instance, N-Ethyl-5-methyl-2-(1-methylethyl)-cyclohexanecarboxamide (also known as WS-3) is a well-known cooling agent that activates TRPM8 with an EC50 of 3.7 μM.[3]

Activation of TRPM8 by an agonist like a this compound derivative leads to an influx of cations (primarily Ca²⁺ and Na⁺) into the sensory neuron. This influx causes depolarization of the cell membrane, which in turn generates an action potential that is transmitted to the brain and perceived as a cooling sensation.

Anticancer Activity of this compound Derivatives

Recent studies have explored the potential of this compound derivatives as anticancer agents. For example, a series of pyridine-dicarboxamide-cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

| Compound | Target Cancer Cell Line | IC50 (µM) |

| 3l | MDA-MB-231 (Breast) | 5 ± 0.25 |

| 3e | MDA-MB-231 (Breast) | 5 ± 0.5 |

| 3c | MDA-MB-231 (Breast) | 7 ± 1.12 |

| 3l | HCT-116 (Colorectal) | 6 ± 0.78 |

| 3l | HuH-7 (Liver) | 4.5 ± 0.3 |

| Cisplatin (Control) | HCT-116 (Colorectal) | 8 ± 0.76 |

| Cisplatin (Control) | HuH-7 (Liver) | 14.7 ± 0.5 |

Data from: Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study.[4]

These findings suggest that the this compound scaffold can be a valuable starting point for the development of novel anticancer therapeutics. The mechanism of action for these compounds is still under investigation but may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

Experimental Protocols for Biological Assays

To assess the biological activity of this compound derivatives, various in vitro and in vivo assays can be employed.

In Vitro Calcium Imaging Assay for TRPM8 Agonism

This protocol describes a method to measure the ability of a compound to activate the TRPM8 channel by monitoring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human TRPM8.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

Test compounds (this compound derivatives).

-

Positive control (e.g., Menthol, Icilin).

-

Fluorescence microplate reader or fluorescence microscope.

Protocol:

-

Cell Culture: Plate HEK293-TRPM8 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37 °C for 60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include wells with a positive control and a vehicle control (e.g., DMSO).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at regular intervals (e.g., every 5 seconds) for a period of 5-10 minutes using a fluorescence microplate reader.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the compound concentration to determine the EC50 value.

Conclusion

This compound and its synonyms, particularly Hexahydrobenzamide, represent a class of compounds with significant potential in medicinal chemistry and drug development. Their straightforward synthesis and the versatility of the cyclohexyl and carboxamide moieties allow for the creation of diverse chemical libraries. The established role of certain derivatives as TRPM8 agonists highlights their utility in sensory modulation, while emerging research points towards their potential as anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising chemical scaffold. Future investigations should focus on elucidating the detailed mechanisms of action of bioactive derivatives and optimizing their pharmacological profiles for clinical development.

References

Molecular weight and formula of Cyclohexanecarboxamide.

An In-depth Technical Guide to Cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological activities. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Properties of this compound

This compound is a primary carboxylic acid amide with a cyclohexane (B81311) ring. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₇H₁₃NO[1][2][3][4][5][6] |

| Molecular Weight | 127.18 g/mol [1][2][3][4][5][6][7] |

| CAS Number | 1122-56-1[1][2][3][5] |

| Appearance | White amorphous powder |

| Melting Point | 186-188 °C[5] |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various methods. A common approach involves the aminolysis of cyclohexanecarboxylic acid derivatives.

Experimental Protocol: Lewis Acid-Catalyzed Aminolysis

This protocol describes the synthesis of an N-substituted this compound from a methyl ester, a method that can be adapted for the synthesis of the primary amide.

Materials:

-

Amine (e.g., aniline (B41778) for N-phenylthis compound) or ammonia (B1221849) source for primary amide

-

Zirconium(IV) chloride (ZrCl₄)

-

Anhydrous toluene (B28343)

-

Standard laboratory glassware for inert atmosphere reactions

-

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography or recrystallization solvent

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add zirconium(IV) chloride (5 mol%).

-

Add anhydrous toluene as the solvent.

-

Add the amine (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).

-

Heat the reaction mixture at 100-110 °C for 6-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound and its derivatives.

Protocol: Quantitative ¹H NMR (qNMR) Analysis

This protocol outlines a general method for determining the purity of a sample using an internal standard.

Materials:

-

This compound sample

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard of known purity (e.g., (Chlorocarbonyl)cyclohexane-d11)[8]

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample into a vial.

-

Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1.[8]

-

Record the exact weights of both the sample and the standard.

-

Add a precise volume of the deuterated solvent to the vial and ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Recommended starting parameters include a 90° pulse angle to maximize signal intensity.[8]

-

-

Data Processing:

-

Manually phase the spectrum to ensure pure absorption lineshapes.

-

Apply a baseline correction to achieve a flat baseline.

-

Calibrate the integral of a well-resolved signal from the internal standard to a known value (e.g., 1.00).

-

Integrate a well-resolved signal of the this compound. Ensure the integration limits encompass the entire peak.[8]

-

-

Purity Calculation:

-

The purity of the sample can be calculated using the ratio of the integrals and the known purity of the internal standard.

-

Biological Activity and Potential Applications

This compound and its derivatives have shown a range of biological activities, making them of interest to drug development professionals.

TRPM8 Agonism

This compound is known to be an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a sensor for cold temperatures and cooling agents. It has an EC50 value of 3.7 μM for TRPM8.[4]

Anticancer and Apoptosis-Inducing Activity

Derivatives of this compound have been synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and Caco-2 (colorectal adenocarcinoma).[2] Some of these compounds have demonstrated potent cytotoxicity and the ability to induce apoptosis in cancer cells.[2] For instance, certain 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives showed significant activity against the MCF-7 cell line.[2]

Antidysrhythmic Potential

Certain derivatives of cyclohexane carboxylic acids have been investigated for their potential as antidysrhythmic agents.[7]

This guide provides foundational information on this compound for research and development purposes. Further investigation into its derivatives and their mechanisms of action may reveal novel therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Cyclohexanecarboxamide Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of cyclohexanecarboxamide in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a workflow for these procedures.

Core Technical Data

This compound (C7H13NO, CAS No. 1122-56-1) is a white crystalline solid at room temperature. Its structure, featuring a nonpolar cyclohexane (B81311) ring and a polar amide group, results in varied solubility across different media. The amide group's capacity for hydrogen bonding suggests some degree of solubility in polar solvents.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that literature values can vary, with some sources describing the compound as "sparingly soluble"[2] or "generally soluble"[1] in water, while others classify it as "insoluble," a term often used for substances with solubilities below 1 mg/mL.[3]

| Solvent | Chemical Formula | Type | Solubility (at 25°C unless otherwise noted) | Notes |

| Water | H₂O | Polar Protic | Sparingly soluble / Insoluble (< 1 mg/mL) | Predicted logS = -1.4 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 42 mg/mL | [3][4] |

| Ethanol | C₂H₅OH | Polar Protic | 42 mg/mL | [3][4] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical in pharmaceutical research and development. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Scintillation vials or stoppered flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure saturation.

-

Add a known volume of the solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a temperature-controlled shaker or on a stirrer. For many compounds, equilibration can be achieved within 24 to 72 hours.

-

The temperature should be precisely controlled, as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the solid from the liquid phase, centrifuge an aliquot of the suspension at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve of known standards.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Potentiometric Titration for Ionizable Compounds

For ionizable compounds, potentiometric titration can be a rapid method to determine solubility.[6][7][8] While this compound is a very weak base, this method is more suitable for compounds with more pronounced acidic or basic properties. The principle involves titrating a suspension of the compound to determine the amount of dissolved substance at different pH values.

Experimental and Logical Workflows

The following diagram illustrates the workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

This guide provides a foundational understanding of this compound's solubility characteristics and the methodologies for its determination. For specific applications, it is recommended to perform solubility studies under the exact conditions of the intended use.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. analysis potentiometric titration: Topics by Science.gov [science.gov]

- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

The Carboxamide Functional Group: A Cornerstone of Modern Drug Discovery and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a ubiquitous and vital scaffold in both biological systems and synthetic pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its conformational rigidity, and its metabolic stability, make it a privileged structure in drug design.[3] This technical guide provides a comprehensive overview of the biological relevance of the carboxamide group, with a focus on its role in pharmacology, the signaling pathways it modulates, and the experimental methodologies used to evaluate its function.

The Diverse Biological Roles of the Carboxamide Moiety

The significance of the carboxamide group extends from the fundamental building blocks of life to the forefront of therapeutic intervention. In nature, the peptide bond, which is an amide linkage, forms the backbone of proteins, dictating their three-dimensional structure and, consequently, their function.[2] The side chains of the amino acids asparagine and glutamine also feature a carboxamide group, contributing to protein stability and enzymatic activity.[2]

In the realm of medicine, the carboxamide functional group is a key pharmacophore in a wide array of approved drugs, spanning multiple therapeutic areas.[3] Its presence is critical for the biological activity of these compounds, often mediating their interaction with biological targets such as enzymes and receptors.[4]

Anticancer Agents

Carboxamide derivatives are a prominent class of anticancer drugs, targeting various hallmarks of cancer.[5] They can interact with multiple oncogenic targets, demonstrating favorable pharmacological profiles.[5]

-

Proteasome Inhibitors: Bortezomib, a dipeptidyl boronic acid, contains a crucial carboxamide linkage. It is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of signaling pathways critical for cancer cell survival, such as the NF-κB pathway.[6]

-

Tyrosine Kinase Inhibitors (TKIs): Sunitinib (B231) is a multi-targeted TKI that contains a carboxamide moiety. It inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[7][8] By blocking these signaling pathways, sunitinib reduces tumor vascularization and induces cancer cell apoptosis.[7]

-

PARP Inhibitors: Olaparib (B1684210) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA single-strand break repair.[9] The carboxamide group in olaparib is essential for its binding to the catalytic site of PARP. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in homologous recombination repair, the inhibition of PARP by olaparib leads to synthetic lethality.[10]

Anticonvulsant Drugs

A significant class of anticonvulsant medications features a carboxamide core.[11] These drugs are primarily used in the treatment of epilepsy and neuropathic pain.[12]

-

Sodium Channel Blockers: Carbamazepine (B1668303) and its derivatives, such as oxcarbazepine, are widely used anticonvulsants.[13] Their primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[14] By binding to the inactivated state of these channels, they stabilize neuronal membranes and inhibit the repetitive firing of action potentials that underlies seizure activity.[15]

Anti-inflammatory Agents

Carboxamide-containing compounds have also demonstrated significant anti-inflammatory properties.[16] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade.[8]

-

COX-2 Inhibitors: Some novel carboxamide derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[17] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[18]

Quantitative Pharmacological Data of Carboxamide-Containing Drugs

The biological activity of carboxamide-containing drugs is quantified using various pharmacological parameters. The following tables summarize key quantitative data for representative drugs from different therapeutic classes.

| Drug (Class) | Target | Cell Line/Enzyme | Parameter | Value | Reference(s) |

| Olaparib (Anticancer) | PARP-1 | - | IC50 | 5 nM | [12] |

| PARP-2 | - | IC50 | 1 nM | [12] | |

| PARP-3 | - | IC50 | 4 nM | [12] | |

| Bortezomib (Anticancer) | 20S Proteasome | - | Ki | 0.6 nM | [19] |

| Jurkat (T-ALL) | - | IC50 | 12 nM | [20] | |

| MOLT4 (T-ALL) | - | IC50 | 4 nM | [20] | |

| CEM (T-ALL) | - | IC50 | 4 nM | [20] | |

| Sunitinib (Anticancer) | VEGFR-2 | - | IC50 | 9 nM | [7] |

| PDGFR-β | - | IC50 | 8 nM | [7] | |

| c-KIT | - | IC50 | 4 nM | [7] | |

| Indole-2-carboxamide 12 (Anticancer) | - | K-562 (Leukemia) | IC50 | 0.33 µM | [21] |

| Indole-2-carboxamide 4 (Anticancer) | - | K-562 (Leukemia) | IC50 | 0.61 µM | [21] |

| Indole-2-carboxamide 10 (Anticancer) | - | HCT-116 (Colon) | IC50 | 1.01 µM | [21] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

| Drug | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference(s) |

| Olaparib | Tablet | 300 mg BID | 7,700 | 1.5 | 14.9 | [12] |

| Carbamazepine | Tablet | Single dose | - | 12 | ~36 | [15] |

| Tablet | Repeated doses | - | - | 16-24 | [15] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; BID: Twice daily.

Key Signaling Pathways Modulated by Carboxamide-Containing Drugs

The therapeutic effects of carboxamide drugs are mediated through their modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for three prominent carboxamide-containing anticancer drugs.

Experimental Protocols for the Evaluation of Carboxamide-Containing Compounds

The biological activity of carboxamide derivatives is assessed using a variety of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[23] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test carboxamide compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[24] Gently pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate overnight in the incubator.[22] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to evaluate the anti-inflammatory activity of novel compounds.[10][25]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling), which can be quantified.[9]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (weighing 150-200 g) to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the carboxamide compound. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[16] Administer the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) to the control group.

-

Induction of Edema: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vivo Anticancer Efficacy: Human Tumor Xenograft Model

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug evaluation.[2][26]

Principle: The growth of human tumors in mice allows for the in vivo assessment of the efficacy of a test compound to inhibit tumor growth.[22]

Protocol:

-

Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions.

-

Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL.[23]

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.[23]

-

Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable (typically 5-7 days post-injection), measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[23] Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer the test carboxamide compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.

Conclusion

The carboxamide functional group is a remarkably versatile and biologically significant moiety. Its prevalence in nature and its successful incorporation into a multitude of clinically effective drugs underscore its importance in medicinal chemistry and drug development. The ability of the carboxamide to engage in key hydrogen bonding interactions and to provide a stable scaffold for molecular recognition makes it an enduring feature in the design of novel therapeutics. A thorough understanding of the signaling pathways modulated by carboxamide-containing drugs, coupled with robust experimental evaluation, is crucial for the continued development of this important class of molecules to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 13. Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and pharmacological evaluation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. IC50 - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. blog.crownbio.com [blog.crownbio.com]

An In-Depth Technical Guide to Cyclohexanecarboxamide and Its Derivatives for Researchers and Drug Development Professionals

An Introduction to the Versatile Cyclohexanecarboxamide Scaffold

This compound, a white crystalline solid with the chemical formula C₇H₁₃NO, serves as a pivotal building block in the synthesis of a diverse array of organic compounds.[1] Its stable cyclohexane (B81311) ring and reactive carboxamide group make it an attractive scaffold for medicinal chemists and researchers in drug development and agrochemical synthesis.[1] The inherent structural features of this compound allow for extensive derivatization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1122-56-1 | [2][3][4][5] |

| Molecular Formula | C₇H₁₃NO | [2][5] |

| Molecular Weight | 127.18 g/mol | [2][3] |

| Appearance | White amorphous powder/flakes | [1][6] |

| Melting Point | 186-188 °C | [3][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | Hexahydrobenzamide, Cyclohexylcarboxamide | [2][3] |

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure and its various derivatives can be achieved through several established chemical routes.

Synthesis of N-Arylcarbamothioyl-cyclohexanecarboxamide Derivatives

A common method for synthesizing N-arylcarbamothioyl-cyclohexanecarboxamide derivatives involves a two-step process. First, cyclohexanecarbonyl chloride reacts with potassium thiocyanate (B1210189) in acetone (B3395972) to form cyclohexanecarbonyl isothiocyanate. This intermediate is then condensed with a primary aromatic amine to yield the final N-(arylcarbamothioyl)this compound derivative.

Experimental Protocol: Synthesis of N-(phenylcarbamothioyl)this compound

Materials:

-

Cyclohexanecarbonyl chloride

-

Potassium thiocyanate

-

Acetone

-

Hydrochloric acid (0.1 N)

-

Ethanol

Procedure:

-

A solution of cyclohexanecarbonyl chloride (0.005 mol) in 50 mL of acetone is added dropwise to a suspension of potassium thiocyanate (0.005 mol) in 50 mL of acetone.

-

The reaction mixture is heated under reflux for 30 minutes and then cooled to room temperature.

-

A solution of aniline (0.005 mol) in 30 mL of acetone is added to the mixture and stirred for 2 hours at room temperature.

-

300 mL of 0.1 N hydrochloric acid is added, and the resulting solution is filtered.

-

The solid product is washed with water and purified by recrystallization from an ethanol-dichloromethane mixture (1:2) to yield white crystals of N-(phenylcarbamothioyl)this compound.[3]

Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives

These derivatives can be synthesized via a double Michael addition reaction. This involves the reaction of a diamide (B1670390) carrying an active methylene (B1212753) group with a dienone in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dichloromethane.

Experimental Protocol: Synthesis of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide

Materials:

-

N,N'-di(pyridin-2-yl)malonamide (diamide)

-

Dibenzalacetone (dienone)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM)

Procedure:

-

A mixture of the diamide (1a,b) and the appropriate dienone (2a–m) is prepared in dichloromethane (DCM).

-

DBU is added to the mixture.

-

The reaction is stirred at room temperature (24 °C) for 2–3 hours.

-

Upon completion, the product is isolated and purified to yield the desired 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivative (3a–m).[7]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of various this compound derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Pyridine-Dicarboxamide-Cyclohexanone Derivatives [4][7][8]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 3c (p-chlorophenyl substituted) | MDA-MB-231 (ER-negative breast cancer) | 7 ± 1.12 |

| HepG2 (liver cancer) | 8 ± 0.89 | |

| MCF-7 (ER-positive breast cancer) | 10 ± 0.62 | |

| SAS (tongue carcinoma) | 15 ± 1.3 | |

| 3e (p-bromophenyl substituted) | MDA-MB-231 (ER-negative breast cancer) | 5 ± 0.5 |

| MCF-7 (ER-positive breast cancer) | 12 ± 0.54 | |

| 3l (p-trifluoromethylphenyl and chloropyridine substituted) | MDA-MB-231 (ER-negative breast cancer) | 5 ± 0.25 |

| HCT-116 (colorectal cancer) | 6 ± 0.78 | |

| HuH-7 (liver cancer) | 4.5 ± 0.3 | |

| SAS (tongue carcinoma) | 9 ± 0.38 | |

| Cisplatin (Reference) | MDA-MB-231 (ER-negative breast cancer) | 15 ± 0.71 |

| HepG2 (liver cancer) | 10 ± 0.65 | |

| HCT-116 (colorectal cancer) | 8 ± 0.76 | |

| HuH-7 (liver cancer) | 14.7 ± 0.5 |

Table 2: Anticancer Activity of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide Derivatives [9]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 5i | MCF-7 (breast cancer) | 3.25 |

| Doxorubicin (Reference) | MCF-7 (breast cancer) | 6.77 |

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial potential against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 17-20, 26, 37, 38 | Gram-positive and Gram-negative bacteria | 0.0005–0.032 |

| Tetracycline (B611298) (Reference) | Gram-positive and Gram-negative bacteria | - |

Note: The specific MIC values for tetracycline were not provided in the source, but the compounds were found to be more active.

The antimicrobial mechanism of some cyclohexane derivatives is thought to involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death.[4] Other derivatives may inhibit the transport of low-molecular-weight hydrophilic substances into the bacteria.[5][10]

Key Experimental Protocols for Biological Evaluation

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][4][8]

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2][4][8]

-

Measure the absorbance at 570-590 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability relative to the untreated control cells to determine the IC₅₀ value.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, thereby measuring the long-term reproductive viability of cells after treatment.

Experimental Protocol: Clonogenic Survival Assay

Materials:

-

6-well plates or petri dishes

-

Cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Prepare a single-cell suspension from a monolayer culture by trypsinization.

-

Seed a known number of cells into 6-well plates or petri dishes.

-

Treat the cells with the test compound or radiation.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with the fixation solution for at least 5 minutes.

-

Stain the colonies with crystal violet solution for about 2 hours.

-

Rinse the plates with water and allow them to air dry.

-

Count the number of colonies (typically containing ≥50 cells).

-

Calculate the plating efficiency and surviving fraction to generate a cell survival curve.[10]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Experimental Protocol: Western Blot Analysis

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-PARP)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse treated and untreated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.[11][12]

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the test compound.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.[8][11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways in this compound-Induced Apoptosis

The anticancer activity of many this compound derivatives is attributed to their ability to induce programmed cell death, or apoptosis. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress signals and is regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[6][9][13] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[14][15][16]

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases like caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their synthetic accessibility and the diverse range of biological activities, particularly in the realms of oncology and infectious diseases, warrant further investigation. The ability of certain derivatives to induce apoptosis through well-defined signaling pathways provides a solid foundation for the rational design of novel and more potent therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists to explore the multifaceted nature of this versatile chemical scaffold and to guide future research in this exciting field.

References

- 1. scispace.com [scispace.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclotide-membrane interactions: defining factors of membrane binding, depletion and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclohexane triones, novel membrane-active antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Cyclohexane Rings Reduce Membrane Permeability to Small Ions in Archaea-Inspired Tetraether Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexanecarboxamides: A Comprehensive Technical Guide to Their Potential Biological Activities

Abstract

The cyclohexanecarboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities exhibited by this compound derivatives, including their anticonvulsant, anticancer, antimicrobial, analgesic, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and mechanistic insights to facilitate future research and development in this promising area.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a cyclohexane (B81311) ring attached to a carboxamide functional group.[1] This core structure offers a unique combination of rigidity and conformational flexibility, making it an attractive scaffold for designing molecules that can effectively interact with various biological targets.[2] The versatility of this scaffold has led to its investigation in numerous therapeutic areas, revealing a broad spectrum of biological activities.[3][4] This guide synthesizes key findings, focusing on the quantitative aspects of these activities and the experimental methodologies used for their evaluation.

Anticonvulsant Activity

Several novel this compound derivatives have been identified as potent anticonvulsant agents. These compounds have shown significant efficacy in preclinical models of epilepsy, often surpassing the performance of existing antiepileptic drugs.

Data Presentation: Anticonvulsant Activity

| Compound | Test Model | ED₅₀ (mmol/kg) | Neurotoxicity (TD₅₀, mmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| 6d | scPTZ | 0.04 | >1.2 | >30 | [5] |

| 8b | scPTZ | ~0.08 (11-fold more potent than ethosuximide) | Not Reported | Not Reported | [6] |

| 10b | scPTZ | ~0.10 (9-fold more potent than ethosuximide) | Not Reported | Not Reported | [6] |

| 9a | scPTZ | More potent than Phenobarbital and Ethosuximide | Better than Ethosuximide | Not Reported | [6] |

| Phenobarbital | scPTZ | 0.068 | Not Reported | Not Reported | [5] |

| Ethosuximide | scPTZ | 1.03 | Not Reported | Not Reported | [5] |

| Compound 6 | scPTZ | 0.238 | Not Reported | Not Reported | [6] |

| Compound 38 | MES | 23.47 mg/kg | >300 mg/kg | >12.8 | [7] |

| Carbamazepine | MES | 28.20 mg/kg | Not Reported | Not Reported | [7] |

scPTZ: Subcutaneous Pentylenetetrazole test; MES: Maximal Electroshock Seizure test.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test: This test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Typically, male CF-1 mice or rats are used.[7][8]

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally at various doses.

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is applied via corneal electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint of protection.[7]

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to screen for drugs effective against absence seizures.

-

Animal Model: Male mice are commonly used.

-

Drug Administration: Test compounds are administered, typically i.p., at a predetermined time before the convulsant.

-

Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose that reliably induces clonic seizures (e.g., 85 mg/kg).

-

Endpoint: The absence of clonic seizures for a specified observation period (e.g., 30 minutes) is considered protection.[5]

-

Data Analysis: The ED₅₀ is determined from the dose-response data.

Mandatory Visualization: Signaling Pathway

A proposed mechanism for the neuroprotective and anticonvulsant effects of some this compound derivatives involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which helps in combating oxidative stress.[5][9]

Caption: Nrf2-ARE signaling pathway activation by this compound derivatives.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is often associated with the induction of apoptosis through both intrinsic and extrinsic pathways.

Data Presentation: Anticancer Activity (IC₅₀ in µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |

| 6a | 3.03 | - | - | - | [10] |

| 8a | 5.21 | - | - | - | [10] |

| 5i | 6.95 | 3.25 | 11.5 | 8.98 (Caco-2) | [3] |

| 2c | Significant | Significant | - | - (HT1080) | [11] |

| 3c | Significant | Significant | - | - (HT1080) | [11] |

| 3c | 7 ± 1.12 (MDA-MB-231) | 10 ± 0.62 | 8 ± 0.89 | - | [12] |

| 3e | - | 12 ± 0.54 | - | - | [12] |

| 3l | 9 ± 0.38 (SAS) | 18 ± 1.71 | 4.5 ± 0.3 (HuH-7) | 6 ± 0.78 | [12] |

| Doxorubicin | 3.01 | 6.77 | 3.07 | 8 ± 0.76 | [3][10][12] |

| Cisplatin | - | 15 ± 0.71 (MDA-MB-231) | 10 ± 0.65 | 8 ± 0.76 | [12] |

Note: Different studies may use different positive controls and experimental conditions, affecting direct comparability.

Experimental Protocols

MTT Antiproliferation Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).[12]

-

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-